[8-Chloro-2-(4-chlorophenyl)quinolin-4-yl](piperidin-2-yl)methanol
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Overview
Description
8-Chloro-2-(4-chlorophenyl)quinolin-4-ylmethanol is a synthetic compound with a complex molecular structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s unique structure, which includes a quinoline core and a piperidine moiety, contributes to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-(4-chlorophenyl)quinolin-4-ylmethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of Chlorine Atoms: Chlorination of the quinoline core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Piperidine Moiety: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine and suitable leaving groups.
Final Coupling: The final step involves coupling the chlorinated quinoline with the piperidine moiety under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of 8-Chloro-2-(4-chlorophenyl)quinolin-4-ylmethanol may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-(4-chlorophenyl)quinolin-4-ylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, sodium borohydride, and lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antifungal and antibacterial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential therapeutic effects, including antimalarial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 8-Chloro-2-(4-chlorophenyl)quinolin-4-ylmethanol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific enzymes and receptors, inhibiting their activity and disrupting cellular processes.
Pathways Involved: It may interfere with DNA replication, protein synthesis, and cell membrane integrity, leading to cell death in microbial and cancer cells.
Comparison with Similar Compounds
Similar Compounds
Mefloquine: An antimalarial drug with a similar quinoline core structure.
Chloroquine: Another antimalarial compound with structural similarities.
Quinidine: An antiarrhythmic agent with a quinoline core.
Uniqueness
8-Chloro-2-(4-chlorophenyl)quinolin-4-ylmethanol is unique due to its specific combination of a quinoline core and a piperidine moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
69796-18-5 |
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Molecular Formula |
C21H20Cl2N2O |
Molecular Weight |
387.3 g/mol |
IUPAC Name |
[8-chloro-2-(4-chlorophenyl)quinolin-4-yl]-piperidin-2-ylmethanol |
InChI |
InChI=1S/C21H20Cl2N2O/c22-14-9-7-13(8-10-14)19-12-16(21(26)18-6-1-2-11-24-18)15-4-3-5-17(23)20(15)25-19/h3-5,7-10,12,18,21,24,26H,1-2,6,11H2 |
InChI Key |
GOVNXGKKGVVELA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3Cl)C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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